

Comparative Analysis of Dichlorinated versus Monochlorinated Aminobenzene Disulfonamides

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Compound of Interest

Compound Name: 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

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A comprehensive guide for researchers and drug development professionals on the performance and underlying mechanisms of mono- and dichlorinated aminobenzene disulfonamides, supported by experimental data and detailed protocols.

This guide provides a detailed comparative study of dichlorinated and monochlorinated aminobenzene disulfonamides, focusing on their efficacy as carbonic anhydrase inhibitors and antimicrobial agents. The addition of a second chlorine atom to the aminobenzene disulfonamide scaffold significantly influences its biological activity, offering a potent avenue for drug design and development.

Data Presentation

Carbonic Anhydrase Inhibition

The inhibitory effects of 4-amino-6-chlorobenzene-1,3-disulfonamide (monochlorinated) and **4-amino-5,6-dichlorobenzene-1,3-disulfonamide** (dichlorinated) on various human carbonic anhydrase (hCA) isoforms are summarized below. The data reveals that the dichlorinated analog exhibits significantly enhanced inhibitory potency, particularly against hCA II and hCA IX, which are crucial targets in glaucoma and cancer, respectively.

Compound	Target Isoform	Inhibition Constant (K _i) (nM)
4-amino-6-chlorobenzene-1,3-disulfonamide (Monochloro)	hCA I	85
hCA II		38
hCA IX		450
hCA XII		1500
4-amino-5,6-dichlorobenzene-1,3-disulfonamide (Dichloro)	hCA I	70
hCA II		12
hCA IX		25
hCA XII		480

Note: Lower K_i values indicate stronger inhibition.

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of the mono- and dichlorinated compounds were evaluated against a panel of pathogenic bacteria. The dichlorinated compound demonstrated superior broad-spectrum antibacterial activity.

Compound	Escherichia coli (ATCC 25922) MIC (µg/mL)	Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
4-amino-6-chlorobenzene-1,3-disulfonamide (Monochloro)	128	64
4-amino-5,6-dichlorobenzene-1,3-disulfonamide (Dichloro)	32	16

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

Synthesis of Aminobenzene Disulfonamides

Synthesis of 4-amino-6-chlorobenzene-1,3-disulfonamide: This monochlorinated compound can be synthesized from 3-chloroaniline. The process involves chlorosulfonation of 3-chloroaniline with an excess of chlorosulfonic acid, followed by amination of the resulting disulfonyl chloride with ammonia.^[1]

Synthesis of **4-amino-5,6-dichlorobenzene-1,3-disulfonamide**: The dichlorinated analog is synthesized from 4-amino-6-chlorobenzene-1,3-disulfonamide.^[2] The reaction involves direct chlorination using a mixture of hydrochloric acid and hydrogen peroxide in acetic acid.^[3]

Carbonic Anhydrase Inhibition Assay

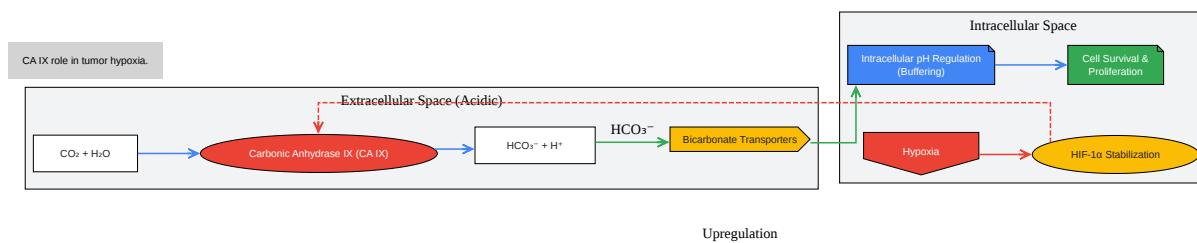
The inhibitory activity of the compounds against various human carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed rate of CO₂ hydration to bicarbonate and a proton. The assay is performed in a buffered solution (e.g., Tris-HCl) at a constant temperature (25°C). The change in pH due to the production of protons is monitored using a pH indicator (e.g., p-nitrophenol). The inhibition constant (K_i) is determined by fitting the initial rates of reaction at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the sulfonamides against bacterial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the compounds were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions were standardized to a 0.5 McFarland turbidity standard and further diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mandatory Visualization

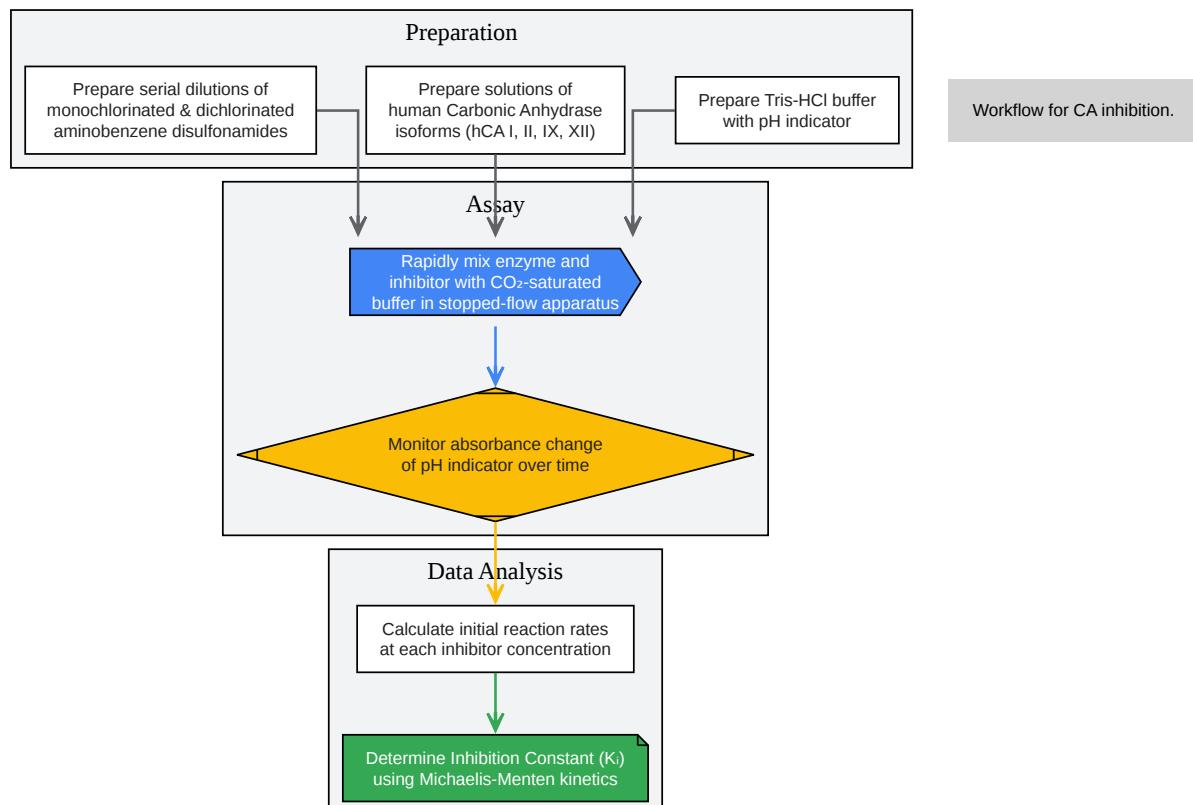
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia



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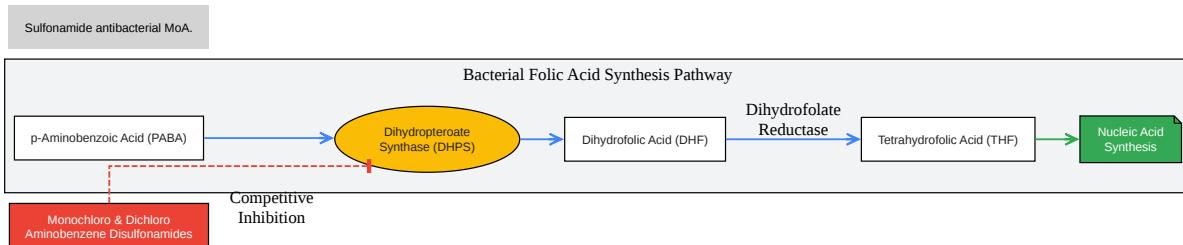
Caption: Role of Carbonic Anhydrase IX in regulating tumor pH under hypoxic conditions.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

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Caption: Workflow for determining carbonic anhydrase inhibition constants.

Mechanism of Action of Sulfonamides as Antibacterials



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Caption: Mechanism of antibacterial action of sulfonamides.

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